molecular formula C6H9N3O2S B1278091 6-amino-N-methylpyridine-3-sulfonamide CAS No. 94924-82-0

6-amino-N-methylpyridine-3-sulfonamide

Cat. No.: B1278091
CAS No.: 94924-82-0
M. Wt: 187.22 g/mol
InChI Key: WHHNEWLNYCKFQR-UHFFFAOYSA-N
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Description

Chemical Profile 6-amino-N-methylpyridine-3-sulfonamide ( 94924-82-0) is an organic compound with the molecular formula C₆H₉N₃O₂S and a molecular weight of 187.22 g/mol . It is a solid substance characterized by a LogP value of approximately -0.65, indicating high hydrophilicity . This compound belongs to the broad and pharmacologically significant class of sulfonamides, which are organo-sulfur compounds containing the -SO₂NH₂ or -SO₂NH- functional group . Research Significance & Potential Applications Sulfonamides represent one of the most important classes of synthetic antibacterial agents . The core sulfonamide functional group is known to exhibit a range of pharmacological activities by acting as a competitive inhibitor of bacterial enzymes such as dihydropteroate synthetase (DHPS) . The inhibition of DHPS disrupts the bacterial folate biosynthesis pathway, which is essential for DNA synthesis and cellular division, thereby exerting a bacteriostatic effect . While the specific biological activity of this compound requires further investigation, its structural features make it a valuable building block in medicinal chemistry for the development and synthesis of new therapeutic agents. Researchers also utilize this compound as a key intermediate in organic synthesis and for the preparation of more complex molecules for various research applications. Handling & Safety This compound is classified as harmful and irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and should not breathe its dust . Usage Note This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-N-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNEWLNYCKFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428058
Record name 6-amino-N-methylpyridine-3-sulfonamide
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94924-82-0
Record name 6-Amino-N-methyl-3-pyridinesulfonamide
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Record name 6-amino-N-methylpyridine-3-sulfonamide
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Record name 6-amino-N-methylpyridine-3-sulfonamide
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Synthetic Methodologies for 6 Amino N Methylpyridine 3 Sulfonamide and Its Analogues

Established Synthetic Pathways for Sulfonamide Formationlookchem.comresearchgate.net

The creation of the sulfonamide bond (SO₂-N) is a cornerstone of medicinal and organic chemistry. cbijournal.com These functional groups are recognized as important bioisosteres of amides, offering similar geometries but with modified metabolic stability and binding affinities. nih.gov Consequently, robust and versatile methods for their synthesis are of significant interest.

Sulfonyl Chloride-Amine Condensation Reactionsresearchgate.netresearchgate.net

The most traditional and widely employed method for synthesizing sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. lookchem.comrsc.org This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

A variety of bases can be used, with pyridine (B92270) and triethylamine (B128534) being common choices. cbijournal.comeurjchem.com Solvents for this reaction are typically aprotic, such as dichloromethane (B109758). researchgate.net For instance, studies have reported the synthesis of N-phenylbenzenesulfonamide with a 90% yield by adding pyridine to the amine substrate at 0 °C, followed by the addition of the sulfonyl chloride and allowing the reaction to proceed at room temperature. cbijournal.com Another approach involves using a polymer-supported pyridine as the base in dichloromethane as a solvent, which afforded a 92% yield for an achiral aromatic sulfonamide. cbijournal.com The reaction of N-silylamines with various sulfonyl chlorides in refluxing acetonitrile (B52724) has also been shown to produce heterocyclic, aromatic, and carbocyclic sulfonamides in quantitative yields. nih.gov

One-Pot Synthetic Approachesresearchgate.netresearchgate.net

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic methodologies have been developed. These approaches circumvent the need to isolate the often reactive and unstable sulfonyl chloride intermediates. nih.gov

One innovative one-pot strategy merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. nih.govnih.gov This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation to convert aromatic acids into sulfonyl chlorides in situ, which are then immediately reacted with an amine in the same vessel to form the sulfonamide. nih.govnih.gov This process avoids the need for pre-functionalization of the starting materials and is applicable to a diverse range of aryl and heteroaryl substrates. nih.gov

Another efficient one-pot method involves the use of amine-derived sulfonate salts. lookchem.comorganic-chemistry.org In this process, the sulfonate salts react with cyanuric chloride in the presence of triethylamine as a base and anhydrous acetonitrile as a solvent at room temperature. lookchem.comorganic-chemistry.org This mild and efficient reaction proceeds via an SNAr mechanism to form a sulfonyl chloride intermediate, which then reacts with an amine to yield the desired sulfonamide in good to excellent yields. organic-chemistry.org

The direct oxidative coupling of thiols and amines has also emerged as a powerful one-pot strategy. rsc.org This avoids the pre-formation of sulfonyl chlorides altogether by forming the S-N bond through an oxidative process. For example, various thiophenol derivatives can react efficiently with both aromatic and aliphatic amines to yield sulfonamides. rsc.org

Optimization of Reaction Conditions and Reagents (e.g., Solvents, Bases, Temperature)lookchem.comresearchgate.netfigshare.com

The yield and purity of sulfonamides are highly dependent on the reaction conditions. The choice of solvent, base, and temperature plays a critical role in optimizing the synthesis.

Solvents: Anhydrous acetonitrile has been identified as an optimal solvent for the cyanuric chloride-mediated synthesis of sulfonamides from sulfonate salts, outperforming other options. organic-chemistry.org Dichloromethane is also a commonly used solvent, particularly in traditional sulfonyl chloride-amine condensations. researchgate.net

Bases: Triethylamine is an effective base for neutralizing HCl produced during the reaction and has been used successfully in one-pot syntheses. lookchem.comorganic-chemistry.org Pyridine is also a classic choice, sometimes used as both the base and the solvent. cbijournal.com

Temperature: Reactions can be carried out under a range of temperatures, from 0 °C to room temperature or reflux, depending on the reactivity of the substrates. cbijournal.comnih.gov For example, the reaction of N-silylamines with sulfonyl chlorides is typically performed at reflux in acetonitrile for one hour. nih.gov In contrast, some one-pot methods using cyanuric chloride proceed efficiently at room temperature. organic-chemistry.org

Table 1: Comparison of Synthetic Conditions for Sulfonamide Formation
MethodKey ReagentsBaseSolventTemperatureTypical YieldReference
Sulfonyl Chloride-Amine CondensationSulfonyl chloride, AminePyridineDichloromethane (DCM)0 °C to RT~92% cbijournal.com
N-Silylamine VariationN-Silylamine, Sulfonyl chlorideNone requiredAcetonitrileRefluxQuantitative nih.gov
One-Pot (from Carboxylic Acid)Aromatic acid, Amine, SO₂, Copper catalystDIPEANot specifiedIrradiationGood to excellent nih.gov
One-Pot (from Sulfonate Salt)Amine-sulfonate salt, Cyanuric chlorideTriethylamineAnhydrous AcetonitrileRoom TempGood to excellent (up to 90%) lookchem.comorganic-chemistry.org

Targeted Synthesis of Pyridine-Based Sulfonamide Derivativescbijournal.comorganic-chemistry.org

The synthesis of sulfonamides containing a pyridine ring, such as 6-amino-N-methylpyridine-3-sulfonamide, requires specific strategies for introducing the necessary functional groups onto the heteroaromatic system.

Strategies for Functionalizing the Pyridine Ring System

The pyridine ring presents unique challenges and opportunities for functionalization due to its electron-deficient nature. The synthesis of pyridine-based sulfonamides often begins with the creation of a pyridine sulfonyl chloride intermediate.

A straightforward method for preparing azaarenesulfonyl chlorides involves the NaClO₂-mediated oxidative chlorination of azaarenethiols in water. researchgate.net This approach provides the key sulfonyl chloride intermediates, which can then readily undergo condensation with amines to afford the final sulfonamide products. researchgate.netfigshare.com Other strategies involve multi-component reactions (MCRs) to rapidly construct substituted pyridine rings. nih.gov The functionalization of a pre-existing pyridine ring is also a common approach, where groups like halogens can be introduced and later substituted to build the desired molecular architecture.

Specific Approaches to this compound Synthesis

Starting Material Selection: A common starting material could be 2-amino-5-bromopyridine. The bromine atom serves as a handle for introducing the sulfonyl group via metal-catalyzed cross-coupling or other substitution reactions, while the amino group is already in the desired position.

Sulfonation: The introduction of the sulfonyl moiety at the 3-position is a critical step. This can be achieved through various sulfonation methods, potentially involving chlorosulfonic acid or a related reagent, to produce the corresponding pyridine-3-sulfonyl chloride.

Sulfonamide Formation: The resulting 6-amino-5-bromopyridine-3-sulfonyl chloride intermediate would then be reacted with methylamine. This is a standard sulfonyl chloride-amine condensation reaction, typically carried out in a suitable solvent with a base to neutralize the HCl byproduct, yielding 6-amino-5-bromo-N-methylpyridine-3-sulfonamide.

Debromination: The final step would be the removal of the bromine atom. This is commonly accomplished through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, to yield the target compound, this compound.

Table 2: Plausible Synthetic Route for this compound
StepTransformationTypical ReagentsIntermediate/Product
1Sulfonation of a 2-amino-5-halopyridineChlorosulfonic acid (ClSO₃H) or similar6-Amino-5-halopyridine-3-sulfonyl chloride
2Reaction with MethylamineMethylamine (CH₃NH₂), Base (e.g., Triethylamine)6-Amino-5-halo-N-methylpyridine-3-sulfonamide
3DehalogenationH₂, Palladium on Carbon (Pd/C)This compound

This proposed sequence highlights a logical and feasible approach, applying well-understood reactions to achieve the synthesis of the specifically substituted pyridine sulfonamide.

Control of Regioselectivity and Yield in Pyridine Sulfonamidation Reactions

The synthesis of substituted pyridines, such as this compound, presents a significant challenge due to the inherent electronic properties of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution, directing incoming groups primarily to the 3- (meta) and 5-positions. Achieving specific regioselectivity, particularly for sulfonamidation, requires carefully controlled strategies.

Direct C-H functionalization has emerged as a powerful tool for the meta-selective sulfonylation of pyridines. nih.gov One approach involves a temporary dearomatization of the pyridine ring, which converts it into an electron-rich intermediate. nih.gov This intermediate, containing dienamine or enamine moieties, renders the β-carbon (C3) and δ-carbon (C5) nucleophilic, allowing for regioselective reaction with electrophiles. nih.gov Subsequent rearomatization yields the meta-substituted pyridine. Electrochemical methods have also been developed for the meta-C–H sulfonylation of pyridines with sulfinates, demonstrating high regioselectivity. nih.gov

Another strategy involves radical cyclization reactions of unsaturated sulfonamides. nih.govresearchgate.net The regioselectivity of these reactions (i.e., 5-exo vs. 6-endo cyclization) can be controlled by factors such as vinylic halogen substitution on the unsaturated chain. nih.gov For instance, photolysis of N-(4-halo-4-pentenyl)sulfonamides exclusively yields piperidines via a 6-endo radical cyclization, while N-(5-halo-4-pentenyl)sulfonamides lead to pyrrolidines through a 5-exo pathway. nih.gov This precise control allows for the construction of specific heterocyclic systems attached to the sulfonamide nitrogen.

Optimizing the yield in these reactions often involves fine-tuning various parameters, as illustrated by the optimization of a pyridine C-H functionalization reaction shown in the table below.

Table 1: Optimization of Reaction Conditions for Pyridine C-H Functionalization

Entry Reagent (equiv.) Acid (equiv.) Time (h) Conversion (%)
1 10.0 1.0 3 100
2 1.0 1.0 3 31
3 1.5 1.0 3 98
4 2.0 1.0 3 100
5 1.5 0.1 3 46

This interactive table summarizes the optimization of reaction conditions, showing how the equivalents of reagents and acid, as well as reaction time, affect the conversion percentage. Data adapted from a study on pyridine N-oxide functionalization. researchgate.net

Advanced Synthetic Transformations and Derivatization Strategies

Once the core 6-aminopyridine-3-sulfonamide (B1141869) scaffold is synthesized, its structure can be further diversified through advanced synthetic transformations. These strategies allow for the introduction of a wide array of functional groups, leading to the creation of novel analogues with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Pyridine Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.orgacs.org The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly powerful for modifying pyridine scaffolds. wikipedia.orgyoutube.com

This reaction is instrumental in creating biaryl or aryl-heterocycle structures, which are common motifs in many biologically active compounds. nih.gov For a molecule like this compound, a halogen atom could be introduced at a specific position on the pyridine ring, which would then serve as a handle for Suzuki coupling with various aryl or heteroaryl boronic acids. acs.org The reaction typically employs a palladium catalyst, a base, and a suitable solvent system. youtube.com For example, the Suzuki coupling of 2-bromo-3-picoline with a boronic acid using Pd(dppf)Cl₂ and K₂CO₃ provided a key biaryl precursor in 82% yield during the synthesis of a clinical development candidate. nih.gov

A three-component synthesis of sulfonamides has been developed using a palladium-catalyzed Suzuki-Miyaura coupling. nih.gov This method involves the reaction of sulfuric chloride, a secondary amine, and an arylboronic acid, showcasing the versatility of this catalytic system in constructing the sulfonamide linkage itself. nih.gov

Table 2: Examples of Palladium-Catalyzed Suzuki Coupling on Pyridine Derivatives

Entry Pyridine Halide Boronic Acid/Ester Catalyst Base Yield (%)
1 2-Chloro-3-aminopyridine Phenylboronic acid Pd(dppb)Cl₂ Na₂CO₃ Unsuccessful
2 3-Chloropyridine Phenylboronic acid Pd(dppb)Cl₂ Na₂CO₃ 71
3 2-Bromo-3-picoline (3-(methoxycarbonyl)phenyl)boronic acid Pd(dppf)Cl₂ K₂CO₃ 82

This interactive table presents examples of Suzuki coupling reactions involving pyridine derivatives, highlighting the reactants, catalysts, and resulting yields. youtube.comnih.govacs.org

N-Sulfonation Reactions for Sulfonamide Modification

The sulfonamide group itself, R-SO₂NHR', offers opportunities for further derivatization. ucla.edu N-sulfonation reactions can be employed to synthesize new series of sulfonamides by reacting a primary or secondary sulfonamide with a sulfonyl chloride. researchgate.net This modification can significantly alter the chemical and physical properties of the parent molecule.

The classic laboratory preparation of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine to neutralize the generated HCl. wikipedia.org This fundamental reaction can be adapted to modify an existing sulfonamide that has a free N-H bond. For the target molecule, this compound, the primary amino group at the 6-position could potentially be a site for such a reaction, leading to a disulfonimide structure, or the sulfonamide nitrogen itself could be further functionalized if the methyl group were absent.

Recent methods have expanded the toolkit for sulfonamide synthesis and modification. For instance, a mild and efficient reaction using cyanuric chloride and triethylamine allows for the formation of sulfonamides from amine-derived sulfonate salts at room temperature. organic-chemistry.org

Molecular Hybridization for Novel Sulfonamide Conjugates

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more distinct pharmacophoric units into a single molecule. researchgate.net This approach aims to create novel compounds with potentially enhanced or synergistic biological activities. The sulfonamide moiety is a popular candidate for such hybridization due to its presence in a wide range of therapeutic agents. nih.govrsc.org

The this compound scaffold can serve as a starting point for creating novel conjugates. The amino group at the 6-position is a convenient handle for attaching other molecular fragments. For example, dipeptide tails have been incorporated into sulfonamide derivatives through acylation reactions, mediated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Another hybridization strategy involves linking the sulfonamide scaffold to other heterocyclic systems known for their biological relevance. Scientific groups have successfully combined sulfonamides with heterocycles like phthalazinone, coumarin, indole, and pyridine to generate hybrid compounds. researchgate.netnih.gov For instance, new pyridine-based sulfonamides have been synthesized and evaluated for various biological activities. acs.orgeurjchem.comnih.gov These syntheses often involve multi-step sequences, starting with the reaction of a key intermediate, such as an N-cyanoacetoarylsulfonylhydrazide, with various electrophiles to build the final hybrid structure. acs.org

Table 3: Mentioned Compounds

Compound Name
This compound
N-(4-halo-4-pentenyl)sulfonamides
N-(5-halo-4-pentenyl)sulfonamides
2-Chloro-3-aminopyridine
Phenylboronic acid
3-Chloropyridine
2-Bromo-3-picoline
Sulfuric chloride
N-cyanoacetoarylsulfonylhydrazide
Phthalazinone
Coumarin
Indole
Dicyclohexylcarbodiimide (DCC)
Cyanuric chloride
Triethylamine
Pyridine
Piperidines

Advanced Spectroscopic and Structural Characterization of 6 Amino N Methylpyridine 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. Detailed one- and two-dimensional NMR analyses provide unambiguous assignment of proton and carbon signals, confirming the connectivity and spatial relationships of atoms within the 6-amino-N-methylpyridine-3-sulfonamide molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring would appear as distinct multiplets in the downfield region, typically between δ 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing sulfonamide group. The protons of the amino group (-NH₂) would likely present as a broad singlet, the chemical shift of which can be solvent-dependent. The methyl protons of the N-methyl group (-NHCH₃) would appear as a doublet in the upfield region, coupled to the adjacent NH proton. The proton on the sulfonamide nitrogen (-SO₂NH) is also expected to produce a distinct signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyridine-H2δ 8.0 - 8.5Doublet
Pyridine-H4δ 7.0 - 7.5Doublet of doublets
Pyridine-H5δ 6.5 - 7.0Doublet
-NH₂VariableBroad Singlet
-NHCH₃δ 2.5 - 3.0Doublet
-SO₂NHVariableSinglet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The pyridine ring carbons of this compound would resonate at different chemical shifts based on their electronic environment. The carbon atom attached to the amino group (C6) is expected to be significantly shielded compared to the other ring carbons. Conversely, the carbon atom bonded to the sulfonamide group (C3) would be deshielded. The carbon of the N-methyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C2δ 150 - 155
C3δ 135 - 140
C4δ 115 - 120
C5δ 110 - 115
C6δ 155 - 160
-CH₃δ 25 - 30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons, confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for confirming the placement of the substituents on the pyridine ring, such as the location of the amino and sulfonamide groups.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary sulfonamide (-SO₂NH-) would also be present in this region. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are characteristic and would produce strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. C-N stretching and C=C and C=N stretching vibrations of the pyridine ring would also be observed in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Sulfonamide (-SO₂NH-)N-H Stretch3200 - 3400
Sulfonamide (S=O)Asymmetric Stretch~1350
Sulfonamide (S=O)Symmetric Stretch~1160
Pyridine RingC=C, C=N Stretch1400 - 1600
N-Methyl (-CH₃)C-H Stretch2850 - 2960

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the pyridine ring. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity.

X-ray Crystallography

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physicochemical properties. X-ray crystallography stands as the definitive method for elucidating this architecture. Although specific single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases, this section will outline the established methodologies and analytical approaches that would be employed for its structural characterization. The principles and techniques described are based on crystallographic studies of analogous pyridine and sulfonamide-containing compounds.

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

The initial and most critical step in the crystallographic analysis of this compound would involve the growth of high-quality single crystals suitable for diffraction experiments. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods using various solvents.

Once a suitable crystal is obtained, it would be subjected to single-crystal X-ray diffraction analysis. This technique involves irradiating the crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. The positions and intensities of the diffracted beams provide detailed information about the crystal's unit cell dimensions, symmetry (space group), and the arrangement of atoms within the unit cell.

The collected diffraction data would be processed to determine the crystal system, space group, and unit cell parameters. The crystal structure would then be solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². This refinement process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the observed and calculated structure factors.

A hypothetical data table for the single-crystal X-ray diffraction analysis of this compound is presented below, based on typical values for similar organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₆H₉N₃O₂S
Formula Weight187.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1002
Z4
Calculated Density (g/cm³)1.24
Absorption Coefficient (mm⁻¹)0.28
F(000)392
Crystal Size (mm³)0.25 x 0.20 x 0.15
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)293(2)
2θ range for data collection (°)5 to 55
Reflections collected5000
Independent reflections2000 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.15

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. A detailed analysis of these interactions is crucial for understanding the stability and properties of the crystalline material. For this compound, several types of interactions would be anticipated.

π-π Stacking: The pyridine ring in this compound is an aromatic system capable of participating in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions, such as the centroid-to-centroid distance and the slip angle between the rings, would be determined to classify them as face-to-face or offset stacking.

A hypothetical table of hydrogen bond geometries for this compound is provided below.

D-H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å <(DHA) / °
N-H···O (amino)0.862.102.95170
N-H···N (amino)0.862.253.10165
N-H···O (sulfonamide)0.882.052.92175

Hirshfeld Surface Analysis for Quantifying Interatomic Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is located at the point where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

This analysis provides a graphical representation of intermolecular contacts and can be color-coded to highlight different properties. For example, the d_norm surface maps the normalized contact distance, which allows for the identification of regions of close contact, often corresponding to hydrogen bonds and other significant interactions.

A hypothetical breakdown of interatomic contacts from a Hirshfeld surface analysis of this compound is presented in the table below.

Contact Type Percentage Contribution (%)
H···H45.0
O···H / H···O25.5
N···H / H···N15.0
C···H / H···C8.0
S···H / H···S3.0
C···C2.0
Others1.5

Computational and Theoretical Investigations of 6 Amino N Methylpyridine 3 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and energies. For 6-amino-N-methylpyridine-3-sulfonamide, DFT calculations would serve as the foundation for understanding its intrinsic chemical nature.

The first step in a computational study is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the three-dimensional structure of this compound corresponding to a minimum on the potential energy surface is calculated. This process yields theoretical values for bond lengths, bond angles, and dihedral angles.

To validate the accuracy of the computed geometry, these theoretical parameters would ideally be compared against experimental data obtained from techniques like X-ray crystallography. Significant agreement between the calculated and experimental values would confirm that the chosen level of theory accurately models the molecule's structure. Such a comparative analysis for this specific compound is not available in the reviewed literature.

Conformational analysis is crucial for flexible molecules like this compound, which possesses several rotatable single bonds, notably the C-S and S-N bonds. By systematically rotating these bonds and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out.

This analysis identifies various possible conformers and the energy barriers separating them. The conformer with the lowest calculated energy is the most stable and, therefore, the most likely to be observed under experimental conditions. The relative energies of other conformers determine their population at a given temperature. This study would reveal the preferred spatial orientation of the aminopyridine ring relative to the N-methylsulfonamide group, which is critical for its interaction with biological targets.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting chemical reactivity. libretexts.orgdeeporigin.com It visualizes the charge distribution across the molecule's surface, identifying electron-rich and electron-poor regions. researchgate.netavogadro.cc The MEP map is color-coded, typically with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating the most positive regions (electron-poor, susceptible to nucleophilic attack). deeporigin.comnumberanalytics.com

For this compound, an MEP map would likely show:

Negative potential (Red/Yellow) concentrated around the electronegative oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine (B92270) ring. These sites represent the most probable centers for electrophilic interactions. acs.org

Positive potential (Blue) located around the hydrogen atoms of the amino group and the N-methyl group, identifying them as potential sites for nucleophilic attack.

This map provides a clear, visual guide to the molecule's reactive behavior and intermolecular interaction sites. numberanalytics.com

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. acs.orgyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The spatial distribution and energy of these orbitals are key to understanding a molecule's electronic behavior.

In this compound, the analysis would likely reveal:

HOMO : The electron density of the HOMO is expected to be primarily located on the electron-rich 6-aminopyridine ring. The amino group (-NH2) is a strong electron-donating group, which increases the energy of the HOMO and localizes its density on the aromatic ring, signifying its capacity to act as a nucleophile or electron donor.

LUMO : The LUMO's electron density is anticipated to be distributed across the pyridine ring and the electron-withdrawing sulfonamide group (-SO2NHCH3). This distribution highlights the regions of the molecule that are most likely to accept electrons in a chemical reaction.

The energies of the HOMO and LUMO and the difference between them, known as the HOMO-LUMO energy gap, are critical parameters that describe a molecule's electronic properties and reactivity. pku.edu.cn

HOMO-LUMO Energy Gap (ΔE) : This value is an indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. Conversely, a large energy gap indicates high stability and low reactivity.

Chemical Reactivity : The FMO analysis provides a quantum chemical basis for predicting how the molecule will interact with other reagents. The location of the HOMO identifies the site of initial reaction with electrophiles, while the location of the LUMO indicates the site of attack by nucleophiles. This understanding is fundamental in fields like drug design, where such interactions govern the binding of a molecule to its target receptor. scirp.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Key interactions within the molecule involve the delocalization of electron density. For instance, the lone pair electrons on the amino group nitrogen (n(N)) can delocalize into the antibonding orbitals (π) of the pyridine ring. Similarly, lone pairs on the sulfonyl group's oxygen atoms can interact with adjacent sigma antibonding orbitals (σ). These hyperconjugative interactions are crucial for the stability of the molecule. researchgate.net

In the context of intermolecular interactions, NBO analysis can characterize hydrogen bonds, such as those that might form between the amino group (donor) and the sulfonyl oxygen or pyridine nitrogen of a neighboring molecule in a condensed phase. nih.govnih.gov The stabilization energy E(2) associated with the interaction between a lone pair on an acceptor atom (like oxygen) and the antibonding orbital of a donor N-H bond (σ*(N-H)) quantifies the strength of the hydrogen bond. researchgate.net

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)¹Interaction Type
n(N) of Amino Groupπ(C=C) of Pyridine RingHighIntramolecular charge transfer, resonance stabilization
n(O) of Sulfonyl Groupσ(S-N)ModerateHyperconjugation, stabilization of sulfonamide group
n(N) of Pyridine Ringσ(C-S)LowHyperconjugation
n(O) of Sulfonyl (Molecule A)σ(N-H) of Amino (Molecule B)ModerateIntermolecular Hydrogen Bond

¹E(2) values are qualitative indicators based on typical findings for similar functional groups. Higher E(2) values indicate a more intense interaction.

Prediction of Spectroscopic Properties from Theoretical Models

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to calculate vibrational and electronic spectra with a high degree of accuracy. researchgate.netmdpi.com

Theoretical Vibrational Frequencies and Comparison with Experimental Spectra

Theoretical vibrational frequencies for this compound can be calculated using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p). researchgate.net The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies corresponding to the normal modes of vibration.

Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the computed values are typically scaled by an empirical factor to improve agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.neticm.edu.pl A detailed comparison allows for the precise assignment of spectral bands to specific molecular motions, such as the stretching and bending of N-H, S=O, and C=N bonds. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeTheoretical Scaled Wavenumber (cm⁻¹)¹Typical Experimental Range (cm⁻¹)
N-H Asymmetric Stretch (Amino)~34503400-3500
N-H Symmetric Stretch (Amino)~33603300-3400
N-H Scissoring (Amino)~16301610-1650
C=N/C=C Stretch (Pyridine Ring)~15801550-1600
S=O Asymmetric Stretch (Sulfonyl)~13351310-1350
S=O Symmetric Stretch (Sulfonyl)~11551140-1160
S-N Stretch (Sulfonamide)~910900-930

¹Values are representative and based on DFT calculations for analogous sulfonamide and pyridine compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

The electronic absorption properties of this compound, which determine its UV-Visible spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). unimore.itresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.comgithub.io

Calculations are often performed using a hybrid functional like B3LYP or CAM-B3LYP, which is known to provide accurate results for electronic transitions. researchgate.net To simulate real-world conditions, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM), which can influence the position of the absorption maxima (λmax). researchgate.netscirp.orgresearchgate.net The analysis typically focuses on transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to the electronic behavior of the molecule. researchgate.net

Table 3: Predicted Electronic Absorption Properties via TD-DFT

Transitionλmax (nm)¹Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~320> 0.1HOMO → LUMO (π → π)
S₀ → S₂~275> 0.1HOMO-1 → LUMO (π → π)
S₀ → S₃~240< 0.1HOMO → LUMO+1 (n → π*)

¹Predicted values in a nonpolar solvent, based on typical results for aminopyridine and sulfonamide chromophores.

Investigation of Global Reactivity Parameters

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are essential for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov These parameters are calculated using the outputs of ground-state DFT calculations. A large HOMO-LUMO energy gap generally implies high stability and low chemical reactivity. nih.govdergipark.org.tr

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

Table 4: Calculated Global Reactivity Descriptors

ParameterFormulaPredicted Value (eV)¹
E_HOMO--6.5
E_LUMO--1.5
Energy Gap (ΔE)E_LUMO - E_HOMO5.0
Ionization Potential (I)-E_HOMO6.5
Electron Affinity (A)-E_LUMO1.5
Chemical Hardness (η)(I-A)/22.5
Chemical Softness (S)1/2η0.2
Electrophilicity Index (ω)μ²/2η3.2

¹Values are representative, derived from DFT calculations on structurally similar aromatic sulfonamides.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with large differences in electron distribution between their ground and excited states often exhibit significant nonlinear optical (NLO) properties. cumbria.ac.ukresearchgate.net Organic compounds featuring electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system (D-π-A) are prime candidates for NLO materials. researchgate.net In this compound, the amino group acts as a potent donor, while the sulfonamide group and the electron-deficient pyridine ring act as acceptors.

Computational DFT methods are used to calculate key NLO parameters: the dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov The magnitude of the first hyperpolarizability (β) is a critical measure of the second-order NLO response. researchgate.netbohrium.com The calculated β value is often compared to that of a standard NLO material, such as urea, to assess its potential for applications in optoelectronic technologies like optical switching and data processing. dergipark.org.trresearch-nexus.net

Table 5: Calculated Nonlinear Optical Properties

ParameterUnitCalculated Value¹
Dipole Moment (μ)Debye~5.5 D
Average Polarizability (α)10⁻²⁴ esu~15.0
First Hyperpolarizability (β_tot)10⁻³⁰ esu~25.0
β_tot / β_urea-~70

¹Values are estimated based on DFT calculations performed on analogous D-π-A sulfonamide systems. The ratio to urea's β value indicates a strong potential NLO response.

Exploration of Biological Activity and Molecular Mechanisms of 6 Amino N Methylpyridine 3 Sulfonamide

General Mechanisms of Action for Sulfonamide Classes

The sulfonamide class of compounds, to which 6-amino-N-methylpyridine-3-sulfonamide belongs, exhibits a range of biological activities primarily rooted in their ability to interfere with essential metabolic pathways. These mechanisms can be broadly categorized into classical and non-classical pathways.

Non-Classical Mechanisms (e.g., Interference with Peptidoglycan Formation)

Beyond the classical inhibition of folate synthesis, some sulfonamides have been investigated for their potential to interfere with other essential bacterial processes, such as the formation of the peptidoglycan cell wall. The bacterial cell wall is a crucial structure that provides shape and protection from osmotic stress.

Research has suggested that certain sulfonamide derivatives may act as inhibitors of enzymes involved in the cytoplasmic steps of peptidoglycan synthesis. One such enzyme is UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD), which catalyzes the addition of D-glutamate to the growing peptide side chain of the peptidoglycan precursor. By inhibiting MurD, these sulfonamides can disrupt the synthesis of the complete peptidoglycan monomer, leading to a weakened cell wall and potential cell lysis. This non-classical mechanism represents an alternative antibacterial strategy for sulfonamide-based compounds.

Enzymatic Inhibition Studies

The biological activity of this compound and related compounds has been further elucidated through specific enzymatic inhibition studies, revealing a broader spectrum of potential therapeutic applications beyond their antibacterial properties.

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IX, XII) and Bacterial CAs

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. The sulfonamide group is a well-known zinc-binding function that is effective in inhibiting CAs.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)pyridine-3-sulfonamide>1000027113791
4-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)pyridine-3-sulfonamide>10000408168105
4-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine-3-sulfonamide>1000035415298

Inhibition of Mycobacterial Lipoamide (B1675559) Dehydrogenase (Lpd)

Lipoamide dehydrogenase (Lpd) is a key flavoenzyme that plays a crucial role in the central metabolism and redox homeostasis of Mycobacterium tuberculosis, the causative agent of tuberculosis. As such, it represents a promising target for the development of new anti-tubercular agents.

Screening of a large compound library identified N-methylpyridine-3-sulfonamides as potent and selective inhibitors of M. tuberculosis Lpd. These compounds were found to bind to the lipoamide channel of the enzyme, a site distinct from the NADH/NAD⁺ binding pocket. The selectivity of these inhibitors for the mycobacterial enzyme over the human homolog is a key advantage. Structural studies have revealed that the sulfonamide moiety of these inhibitors forms specific interactions within the active site of the mycobacterial Lpd that are not possible with the human enzyme, contributing to their high selectivity.

CompoundMtb Lpd (IC₅₀, µM)Human Lpd (IC₅₀, µM)Selectivity Index
N-(4-methoxyphenyl)-2-(N-methyl-5-bromopyridine-3-sulfonamido)acetamide0.08>100>1250
2-(2-amino-5-bromo-N-methylpyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide0.12>100>833

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease.

While direct inhibitory data for this compound against AChE and BChE is limited, the broader class of pyridine (B92270) derivatives has been explored for cholinesterase inhibitory activity. Various aminopyridine and pyridine sulfonamide derivatives have been synthesized and evaluated for their potential to inhibit these enzymes. The inhibitory potency and selectivity for AChE versus BChE are highly dependent on the specific chemical structure of the compound. For instance, certain N-aryl- and N-alkyl-substituted aminopyridine derivatives have shown moderate to potent inhibition of both enzymes. The development of sulfonamide-based cholinesterase inhibitors is an active area of research, with the goal of identifying compounds with improved efficacy and selectivity for the treatment of neurodegenerative diseases.

Compound ClassTarget EnzymeReported Activity Range (IC₅₀)
Aminopyridine CarbamatesAChEMicromolar to Sub-micromolar
Aminopyridine CarbamatesBChEMicromolar
Pyridine Sulfonamide HybridsAChE & BChEVaries with structure

Inhibition of Paraoxonase 1 (PON1)

Paraoxonase 1 (PON1) is an enzyme with antiatherogenic properties, primarily associated with high-density lipoprotein (HDL), that plays a role in protecting against lipid oxidation. The inhibition of PON1 can have significant physiological consequences. Research into the interaction between various sulfonamide-containing compounds and human serum PON1 has demonstrated their potential as inhibitors.

While specific inhibitory data for this compound is not extensively documented, broader studies on sulfonamides have shown significant inhibitory properties. A range of sulfonamide derivatives have been found to inhibit PON1 with IC50 values between 24.10 µM and 201.45 µM, and Ki values ranging from 4.41 ± 0.52 µM to 150.23 ± 20.73 µM. The inhibition mechanisms observed were varied, including both competitive and non-competitive inhibition, indicating that different structural features within the sulfonamide class can dictate the mode of interaction with the enzyme. Given that the sulfonamide moiety is a key pharmacophore, it is plausible that this compound could exhibit similar inhibitory activity towards PON1.

Table 1: Inhibitory Activity of Various Sulfonamide Derivatives against Human Serum PON1

Compound Type IC50 Range (µM) Ki Range (µM) Inhibition Mechanism

This table presents generalized data for a range of sulfonamide compounds as specific data for this compound is not available.

Alpha-Amylase Inhibition for Antidiabetic Potential

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia, a critical aspect of type 2 diabetes management. Various heterocyclic compounds, including those with pyridine and sulfonamide scaffolds, have been investigated as alpha-amylase inhibitors.

Studies on diversified sulfonamide derivatives have identified potent inhibitors of the α-amylase enzyme. For instance, certain 1,2-benzothiazine derivatives bearing a sulfonamide group have shown IC50 values ranging from 7.52 to 15.06 µM, which is more effective than the standard drug acarbose (B1664774) (IC50 = 17.0 µM). nih.gov Similarly, nicotinic acid (a pyridine carboxylic acid) derivatives have also demonstrated significant micromolar inhibition against α-amylase. ijcce.ac.ir These findings suggest that the pyridine and sulfonamide moieties present in this compound are favorable for α-amylase inhibition. The combination of these two pharmacophores within a single molecule could lead to a synergistic inhibitory effect, making it a compound of interest for its antidiabetic potential.

Table 2: Alpha-Amylase Inhibitory Activity of Related Compound Classes

Compound Class IC50 Range (µM) Standard Drug (Acarbose) IC50 (µM)
Sulfonamide-bearing 1,2-benzothiazines 7.52 - 147.32 ~17.0
Nicotinic Acid Derivatives 20.5 - 58.1 > Acarbose Efficacy

This table collates data from studies on compounds containing either sulfonamide or pyridine moieties to infer the potential activity of this compound.

Other Enzyme Targets (e.g., BRAF V600E)

The BRAF V600E mutation is a significant driver in a high percentage of cancers, particularly melanoma, leading to constitutive activation of the MAPK signaling pathway. Consequently, inhibitors of BRAF V600E are of high therapeutic interest. The core structures of many potent BRAF V600E inhibitors are based on pyrimidine-sulfonamide or related heterocyclic scaffolds. nih.govrsc.org

Structure-based design studies of pyrazolopyridine inhibitors have provided critical insights. Molecular modeling suggested that incorporating a 6-amino group onto the pyridine ring could facilitate a hydrogen bond with the carbonyl group of the Cys532 residue in the enzyme's hinge region. nih.gov This hypothesis was substantiated by a four-fold improvement in enzymatic activity and a nearly three-fold increase in cellular activity for the aminopyridine analog compared to its unsubstituted counterpart. nih.gov This highlights the critical role of the 6-amino substituent, a key feature of this compound, in enhancing binding affinity to the BRAF kinase. The sulfonamide portion of the molecule can further anchor the ligand in the active site, suggesting that this compound is a promising scaffold for the development of BRAF V600E inhibitors.

Structure-Activity Relationship (SAR) Studies

Influence of Pyridine Ring Substituents on Biological Potency and Selectivity

Substituents on the pyridine ring play a pivotal role in modulating the biological activity of pyridine-sulfonamide derivatives. The position and electronic nature of these substituents can drastically alter target affinity and selectivity.

As demonstrated in the context of BRAF V600E inhibitors, the 6-amino group is a particularly influential substituent. Its ability to act as a hydrogen bond donor allows for a key interaction with the hinge region of the kinase, significantly enhancing inhibitory potency. nih.gov This specific interaction provides a strong rationale for the inclusion of the 6-amino group in inhibitor design. The electron-donating nature of the amino group can also increase the electron density of the pyridine ring, which may influence its interaction with other biological targets. The relative positioning of the amino and sulfonamide groups (positions 6 and 3, respectively) creates a specific vector for interactions within a binding pocket, contributing to the molecule's selectivity profile.

Role of the Sulfonamide Nitrogen and its Substituents (e.g., N-methyl group) in Target Binding

The sulfonamide group is a cornerstone of the molecule's activity, primarily through its ability to form strong hydrogen bonds. The sulfonamide nitrogen itself can be a critical interaction point. In many enzyme-inhibitor complexes, this nitrogen, often in its deprotonated (anionic) form, coordinates directly with a metal ion in the active site, such as the zinc ion in carbonic anhydrases. nih.gov

The substituent on this nitrogen, in this case, a methyl group, has a profound impact on the compound's properties. The presence of the N-methyl group can:

Alter Binding Interactions: The methyl group can engage in van der Waals or hydrophobic interactions within a specific sub-pocket of the enzyme's active site. Its presence also removes a hydrogen bond donor (the N-H proton), which can be either beneficial or detrimental to binding affinity depending on the specific topology of the active site.

Influence Physicochemical Properties: N-methylation can increase lipophilicity, which may enhance membrane permeability and brain penetration. nih.gov

Importance of Hydrogen Bonding and Steric Fit in Enzyme-Ligand Interactions

The efficacy of this compound as an enzyme inhibitor is fundamentally dependent on the precise interplay of hydrogen bonding and steric complementarity within the target's active site.

Hydrogen Bonding: The sulfonamide moiety is a powerful hydrogen bonding pharmacophore. researchgate.net The two sulfonyl oxygens are strong hydrogen bond acceptors, while the sulfonamide N-H (in non-methylated analogs) and the 6-amino group are hydrogen bond donors. nih.govacs.org These groups can form a network of interactions with amino acid residues (like asparagine, glutamine, threonine, and serine) in the enzyme's binding pocket, anchoring the inhibitor in a specific orientation. nih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor. Studies have shown that intramolecular hydrogen bonds between a sulfonamide NH and a pyridine nitrogen can influence the strength of intermolecular hydrogen bonds formed by the sulfonyl oxygens, a phenomenon known as cooperativity. cam.ac.uk

Based on a thorough review of publicly available scientific literature, there is no specific research data detailing the biological and molecular activities for the exact chemical compound “this compound” as requested in the article outline.

The provided search results contain extensive information on the biological activities of the broader classes of sulfonamide derivatives and pyridine-sulfonamide hybrids . This body of research indicates that compounds with similar structural motifs are actively investigated for their potential therapeutic effects, including:

Antimicrobial Activity : Many sulfonamide derivatives have been evaluated for their efficacy against Gram-positive strains like Staphylococcus aureus (including MRSA) and Gram-negative strains such as Escherichia coli. tandfonline.combioscmed.commdpi.com

Antimalarial Activity : Certain sulfonamide-based compounds have shown inhibitory effects against Plasmodium falciparum, with some targeting specific enzymes like falcipain-2. nih.govrsc.org

Anti-proliferative Activity : A significant number of studies focus on the cytotoxic effects of various sulfonamide and pyridine-containing molecules against a range of human cancer cell lines, including those from breast, colon, and renal cancers. nih.govnih.govnih.govmdpi.commdpi.com

Mechanisms of Drug Resistance : The mechanisms by which bacteria develop resistance to sulfonamide antibiotics are a well-documented area of study. springernature.com

However, none of the available sources provide specific experimental data (such as IC50 or MIC values, inhibition zones, or specific mechanistic studies) for This compound .

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Other Investigated Biological Activities

While comprehensive research specifically focused on this compound is limited, the broader classes of compounds to which it belongs, namely aminopyridines and sulfonamides, have been the subject of various biological investigations. This section explores several of these activities, drawing on findings from structurally related molecules to provide a contextual understanding of potential, yet unconfirmed, biological effects.

Antioxidant Activity

The pyridine nucleus is a common feature in a multitude of biologically active compounds, and its derivatives have been explored for various medicinal properties, including antioxidant effects. jchemrev.comnih.gov The presence of an amino group on the pyridine ring can act as an electron donor, which may contribute to the quenching of free radicals. nih.gov Research on a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol, BJ-1108, has shown that it can significantly inhibit the generation of ROS in vitro. nih.gov This suggests that the 6-amino pyridine moiety could be a key contributor to antioxidant capacity.

Furthermore, some studies have synthesized and evaluated the antioxidant activity of various pyridine derivatives, demonstrating their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). wjpsonline.compensoft.net The antioxidant activity of these compounds is often attributed to their molecular structure and the nature of their substituents. gavinpublishers.com For instance, 1,4-dihydropyridine (B1200194) derivatives with electron-donating groups have shown notable antioxidant activity. gavinpublishers.com

Below is a table summarizing the antioxidant activity of some pyridine and sulfonamide derivatives, which may provide a theoretical basis for the potential of this compound.

Compound Class/DerivativeAssayFindings
2-Thiouracil-5-Sulfonamide DerivativesDPPH Radical ScavengingExhibited remarkable free radical scavenging efficacies. nih.gov
Pyridine Derivatives with Iminomethyl-fragmentDPPH Radical ScavengingShowed in vitro antioxidant activity. wjpsonline.com
1,4-Dihydropyridine Derivativesβ-carotene/linoleic acid assayCompounds with electron-donating groups showed high antioxidant activity. gavinpublishers.com
6-amino-2,4,5-trimethylpyridin-3-ol derivative (BJ-1108)In vitro ROS generationSignificantly inhibited the generation of reactive oxygen species. nih.gov

DNA Interaction Studies

The interaction of small molecules with DNA is a critical area of study, particularly in the development of new therapeutic agents. While there is no specific research on the interaction between this compound and DNA, studies on related sulfonamide derivatives have provided insights into how this class of compounds may bind to DNA.

Sulfonamide derivatives have been shown to interact with DNA through various modes, including intercalation and groove binding. nih.gov These interactions can alter the replication of DNA and inhibit the growth of tumor cells, which forms the basis for the design of new antitumor drugs. nih.gov The binding affinity and mode of interaction are often dependent on the specific chemical structure of the sulfonamide derivative.

For example, studies on sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives and their metal complexes have demonstrated that these compounds can bind to DNA, with the complexes showing a higher binding efficacy than the ligands alone. nih.govmdpi.com The observed hypochromism and red shift in UV-visible spectroscopic studies of these interactions are characteristic of non-covalent intercalative binding, suggesting a strong stacking interaction between the aromatic chromophore of the compound and the base pairs of DNA. nih.gov

The general mechanism of action for sulfonamide antibacterials involves the inhibition of folic acid synthesis, which is essential for the production of DNA in bacteria. nih.gov This indirect effect on DNA synthesis underscores the biological relevance of sulfonamides in processes involving nucleic acids.

The following table outlines the findings from DNA interaction studies of various sulfonamide derivatives.

Compound Class/DerivativeMethodKey Findings
Sulfonamide substituted 8-hydroxyquinoline derivativesUV spectroscopic studies, gel electrophoresisBind to DNA primarily through intercalation. nih.govmdpi.com
Metal complexes of sulfonamide derivativesUV spectroscopic studiesShowed higher binding efficacy to DNA compared to the ligands alone. nih.gov
General Sulfonamides (as antibacterials)Mechanism of ActionInhibit folic acid synthesis, which is crucial for DNA production in bacteria. nih.gov

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new anticonvulsant agents is ongoing. nih.gov Sulfonamide-containing drugs were initially developed as antimicrobials but have also demonstrated efficacy in treating epilepsy. nih.gov The pyridine nucleus is another heterocyclic structure found in many compounds with diverse biological activities, including anticonvulsant properties. jchemrev.comjchemrev.com

While this compound has not been specifically evaluated for anticonvulsant effects, research on related structures suggests that this chemical scaffold may possess such activity. For instance, a series of 6-alkyl-N,N-disubstituted-2-pyridinamines were found to be potent anticonvulsant agents. nih.gov This indicates that the 6-aminopyridine core is a viable starting point for the design of anticonvulsants.

The mechanisms by which pyridine derivatives exert their anticonvulsant effects can vary, and may include enhancement of GABAergic inhibition, and modulation of sodium, calcium, and glutamate (B1630785) receptors. jchemrev.comjchemrev.com Similarly, some anticonvulsant sulfonamides are known to act as carbonic anhydrase inhibitors. nih.gov

The table below summarizes the anticonvulsant activity observed in classes of compounds related to this compound.

Compound Class/DerivativeTest ModelFindings
6-Alkyl-N,N-disubstituted-2-pyridinaminesNot SpecifiedPotent anticonvulsant agents. nih.gov
General Sulfonamide DerivativesMaximal Electroshock Seizure (MES) test, scPTZ testsMany derivatives showed activity in these models. researchgate.net
N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dioneNot SpecifiedDemonstrated anticonvulsant properties. nih.gov

Biofilm Inhibition

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can confer resistance to antibiotics and the host immune system. mdpi.com The inhibition of biofilm formation is a key strategy in combating chronic infections. Although there is no direct evidence of this compound inhibiting biofilms, both sulfonamides and pyridine derivatives have been investigated for their antibiofilm activities.

Metal complexes of sulfonamides have been shown to reduce the adhesion and biofilm formation of rapidly growing mycobacteria at subinhibitory concentrations. nih.gov This suggests that the sulfonamide moiety can be a valuable component in the design of biofilm inhibitors.

Pyridine-based compounds have also demonstrated antibacterial and antibiofilm activities. nih.gov For instance, certain N-alkylated pyridine-based organic salts have shown the ability to inhibit biofilm formation in bacteria such as S. aureus and E. coli. nih.gov A high-throughput screening of a large compound library to identify inhibitors of M. abscessus biofilm formation included a diverse range of chemical structures, and while this compound was not specifically identified as a hit, the study did identify other nitrogen-containing heterocyclic compounds with significant biofilm inhibitory activity. nih.gov

The following table presents findings related to the biofilm-inhibiting properties of related compound classes.

Compound Class/DerivativeTarget Organism(s)Key Findings
Sulfonamide metal complexesRapidly growing mycobacteriaReduced adhesion and biofilm formation at subinhibitory concentrations. nih.gov
N-alkylated pyridine-based organic saltsS. aureus, E. coliExhibited antibiofilm activity. nih.gov
2-AminoimidazolesMycobacterium abscessusA related scaffold that has shown antibiofilm properties.
7-Methoxyquinoline derivatives with sulfonamide moietyUrinary tract infection pathogensShowed antibiofilm activity. nih.gov

Receptor Modulation (e.g., CRTH2)

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein-coupled receptor involved in inflammatory responses, making it a target for the treatment of allergic diseases like asthma. nih.govresearchgate.net Several CRTH2 antagonists containing sulfonamide and pyridine moieties have been developed and investigated.

While there is no specific data on the interaction of this compound with the CRTH2 receptor, the presence of both a pyridine ring and a sulfonamide group in its structure makes it a molecule of theoretical interest in this context. Crystal structures of human CRTH2 in complex with antagonists have revealed the binding modes of various chemical scaffolds, including those containing sulfonamides and pyridines. nih.gov For example, conformationally constrained benzodiazepinones, which can be considered complex sulfonamide derivatives, have been shown to be potent CRTH2 antagonists. nih.gov

This structural precedent suggests that a pyridine-sulfonamide scaffold could potentially interact with the CRTH2 receptor, although this remains to be experimentally verified for this compound.

The table below provides an overview of compound classes that have been investigated as CRTH2 receptor modulators.

Compound ClassRoleSignificance
Fevipiprant (a pyridine derivative)CRTH2 AntagonistAdvanced to Phase 3 clinical trials for asthma. nih.gov
CAY10471 (contains a sulfonamide-like group)CRTH2 AntagonistUsed in crystallographic studies to understand ligand binding. nih.gov
Benzodiazepinones (sulfonamide derivatives)Potent CRTH2 AntagonistsDesigned based on the observation of intramolecular hydrogen bonding in related structures. nih.gov

Molecular Modeling and Docking Studies for 6 Amino N Methylpyridine 3 Sulfonamide

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions is a cornerstone of molecular modeling, offering a detailed view of how a compound like 6-amino-N-methylpyridine-3-sulfonamide may bind to a biological target. nih.gov This analysis is crucial for understanding the basis of molecular recognition.

Molecular docking simulations are employed to predict the preferred binding mode and conformation of this compound within the active site of a target enzyme. nih.govmdpi.com These simulations explore various possible orientations and conformations of the ligand, scoring them based on the predicted binding affinity. mdpi.com For a sulfonamide-containing compound, key interactions often involve the sulfonamide group forming hydrogen bonds with amino acid residues in the active site. mdpi.com The pyridine (B92270) ring and the amino group can also participate in crucial interactions, such as hydrogen bonding and π-π stacking, which stabilize the ligand-protein complex. mdpi.com The specific binding mode is dependent on the unique topology and amino acid composition of the enzyme's active site. mdpi.com

Table 1: Potential Interactions of this compound in an Enzyme Active Site

Functional Group of LigandPotential Interacting Amino Acid ResiduesType of Interaction
Sulfonamide groupThr, Ser, His, Asn, GlnHydrogen bonding, coordination with metal ions (if present)
Pyridine nitrogenAsp, Glu, Ser, ThrHydrogen bonding
Amino groupAsp, Glu, Ser, ThrHydrogen bonding
Pyridine ringPhe, Tyr, Trp, Hisπ-π stacking, hydrophobic interactions
Methyl groupAla, Val, Leu, IleHydrophobic interactions

This table represents a generalized prediction of potential interactions based on the chemical structure of this compound and common interactions observed in ligand-protein complexes.

Computational methods can estimate the binding energy and affinity of this compound to its target. mdpi.com Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the free energy of binding, providing a quantitative measure of the ligand's affinity. mdpi.com These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. researchgate.net A lower calculated binding free energy generally indicates a more stable ligand-protein complex and higher binding affinity. mdpi.comdergipark.org.tr

Virtual Screening Methodologies

Virtual screening is a computational approach used to identify promising drug candidates from large compound libraries. dergipark.org.tr

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.net A pharmacophore model for this compound would include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model can then be used to search large chemical databases for other molecules that share these features and are therefore likely to have similar biological activity. researchgate.net

In structure-based virtual screening, a library of compounds is docked into the three-dimensional structure of a target protein. nih.gov This method would involve docking a large number of molecules into the active site of the target enzyme for this compound to identify those with the best predicted binding affinities and favorable interaction patterns. This approach is particularly useful when the structure of the target protein is known. nih.gov

Computational Insights into Selectivity and Potency Determinants

Molecular modeling studies can provide critical insights into the factors that determine the selectivity and potency of this compound. mdpi.com By comparing the binding modes and interaction energies of this compound with those of other ligands, or by simulating its interaction with different but related proteins, researchers can identify the key structural features responsible for its specific activity. nih.gov For instance, a particular hydrogen bond or hydrophobic interaction that is unique to the target protein can be a key determinant of selectivity. mdpi.com Understanding these determinants is essential for the rational design of new compounds with improved therapeutic profiles.

Future Research Directions and Potential Applications in Chemical Biology

Rational Design and Synthesis of Novel Pyridine (B92270) Sulfonamide Analogues with Enhanced Specificity

The rational design and synthesis of new analogues based on the 6-amino-N-methylpyridine-3-sulfonamide core is a primary avenue for future research. The objective is to create derivatives with improved potency and, crucially, enhanced specificity for their biological targets. This can be achieved by systematically modifying the core structure. For instance, substitutions on the pyridine ring or alterations to the N-methyl group of the sulfonamide can significantly influence binding affinity and selectivity.

Research on related pyridine sulfonamides has demonstrated that such modifications can fine-tune their activity. For example, in the context of carbonic anhydrase (CA) inhibitors, introducing different "tails" to the pyridine-3-sulfonamide (B1584339) core via click chemistry resulted in compounds with varying inhibitory activity and selectivity against different human CA isoforms (hCA I, II, IX, and XII). nih.gov One such analogue demonstrated a 23.3-fold selectivity for the transmembrane isoform hCA XII over hCA IX, highlighting the power of targeted chemical modification. nih.gov

Future synthetic strategies could involve:

Substitution at the pyridine ring: Introducing small alkyl, halogen, or other functional groups to the pyridine ring to probe interactions with specific sub-pockets of a target protein.

Modification of the amino group: Acylation or alkylation of the 6-amino group to explore new hydrogen bonding patterns or to attach larger moieties for targeted delivery.

Variation of the sulfonamide N-substituent: Replacing the N-methyl group with larger alkyl or aryl groups to modulate lipophilicity and steric interactions within the binding site.

A new series of functionalized pyridines containing benzene sulfonamide moieties were synthesized by treating various substituted benzene sulfonyl chlorides with N-isopropyl-4-methylpyridine-2,6-diamine, resulting in compounds with notable α-amylase inhibition activity. eurjchem.com This underscores the potential for creating diverse libraries of this compound analogues for screening against a wide range of biological targets. eurjchem.com

Table 1: Examples of Pyridine Sulfonamide Analogues and Their Biological Targets

Compound ClassModification StrategyBiological TargetObserved Effect
Pyrazolo[4,3-c]pyridine SulfonamidesFusion of a pyrazole ring to the pyridine coreCarbonic Anhydrases (hCA I, II, IX, XII)Potent inhibition, with some analogues showing selectivity for specific isoforms. mdpi.comnih.gov
4-Substituted Pyridine-3-SulfonamidesAddition of triazole-containing "tails" at the 4-positionCarbonic Anhydrases (hCA IX, XII)High selectivity between cancer-associated isoforms hCA IX and hCA XII. nih.gov
mdpi.comacs.orgresearchgate.netTriazolo[4,3-a]Pyridine SulfonamidesFusion of a triazole ring and various N-substituentsFalcipain-2 (Plasmodium falciparum)Good in vitro antimalarial activity. nih.gov
Pyridine-based N-SulfonamidesIncorporation of benzothiazole and benzimidazole moietiesHsp90α proteinAntiviral and antimicrobial activity. acs.org

Advanced Mechanistic Investigations at the Molecular and Sub-molecular Level

A deep understanding of how this compound and its analogues interact with their biological targets is essential for optimization. Future research should employ advanced biophysical and structural biology techniques to elucidate these mechanisms at a molecular and sub-molecular level.

X-ray crystallography and Cryo-electron Microscopy (Cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its target protein. Such studies are invaluable for visualizing the precise binding mode. For example, docking studies of pyrazolo[4,3-c]pyridine sulfonamides with hCA I revealed that the sulfonamide group's nitrogen atom chelates the active site's Zn(II) ion, while its oxygen atoms form hydrogen bonds with key residues like Thr199. mdpi.com The pyridine ring's nitrogen was also observed forming a hydrogen bond with Ser135. mdpi.com Similar investigations for this compound would clarify the roles of its amino and sulfonamide groups in target recognition.

Molecular Dynamics (MD) simulations can complement static structural data by providing insights into the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations can reveal conformational changes, the stability of key interactions, and the role of water molecules in the binding pocket, which are critical for understanding binding affinity and kinetics. nih.gov

Development of Targeted Molecular Probes and Tools for Biological Systems

The this compound scaffold can be chemically modified to create molecular probes for studying biological systems. These tools are designed to report on the presence, location, or activity of a specific biological target.

The development of such probes has been successfully demonstrated for other sulfonamide-based ligands. For instance, fluorescent and biotinylated derivatives of human 5-HT₆ receptor ligands were synthesized, enabling the direct visualization of the receptor in cells. nih.gov A fluorescent probe with a dansyl group exhibited a quantum yield of 0.21 and a Kᵢ of 175 nM, while a biotinylated derivative showed a Kᵢ of 90 nM. nih.gov

Following this approach, future work on this compound could involve:

Synthesis of Fluorescent Probes: Conjugating a fluorophore (e.g., dansyl, BODIPY, or cyanine dyes) to the pyridine core, potentially at the 6-amino position, without disrupting its binding to the target of interest. These probes would allow for real-time imaging of the target in living cells using techniques like confocal microscopy.

Creation of Biotinylated Derivatives: Attaching a biotin tag to the molecule to facilitate affinity purification of its binding partners. This is a powerful method for target identification and validation, as the biotinylated compound can be used to pull down its protein target from cell lysates for subsequent identification by mass spectrometry.

Development of Photoaffinity Labels: Incorporating a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein. This allows for irreversible labeling and aids in identifying the specific binding site.

Integration of Advanced Computational Methodologies for Drug Discovery and Optimization

Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry, significantly reducing the time and cost associated with drug discovery. cmjpublishers.comnih.gov Integrating these methodologies is crucial for the future development of this compound. CADD methods can be broadly categorized as structure-based or ligand-based, depending on the availability of a 3D structure of the biological target. nih.gov

Structure-Based Drug Design (SBDD): If the target's structure is known, molecular docking can be used to predict the binding pose and affinity of novel analogues of this compound. nih.gov This allows for the rapid in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov For example, molecular docking was used to investigate the binding mode of pyrazolo[4,3-c]pyridine sulfonamides within the active site of hCA IX, guiding the interpretation of experimental inhibition data. mdpi.comnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the chemical structures of a series of compounds with their biological activities to predict the potency of new, unsynthesized analogues. nih.gov

ADME/Tox Prediction: Computational tools are also vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new drug candidates. cmjpublishers.com Early in silico assessment of properties like solubility, permeability, and potential for inhibiting cytochrome P450 enzymes can help filter out compounds with unfavorable pharmacokinetic profiles, focusing resources on more promising candidates. cmjpublishers.com

Table 2: Application of Computational Methods in Pyridine Sulfonamide Drug Discovery

Computational MethodApplicationExample from Pyridine Sulfonamide Research
Molecular DockingPredicting binding modes and affinities of ligands to a target protein.Used to identify interactions between sulfonamide inhibitors and the active site of carbonic anhydrases and falcipain-2. mdpi.comnih.gov
Virtual ScreeningScreening large compound libraries in silico to identify potential hits.A library of 1561 compounds was screened against falcipain-2 to identify novel triazolopyridine sulfonamide antimalarial hits. nih.gov
QSARDeveloping predictive models for biological activity based on chemical structure.Used to guide the design of inhibitors for targets like P. falciparum dihydroorotate dehydrogenase. nih.gov
ADME/Tox PredictionPredicting pharmacokinetic and toxicity profiles of new compounds.Structural modifications of pyridine-4-carbohydrazide derivatives were analyzed for their influence on ADME profiles. cmjpublishers.com

Exploration of New Therapeutic Areas and Applications for this compound

While sulfonamides are well-known as antimicrobial agents and carbonic anhydrase inhibitors, the pyridine sulfonamide scaffold has shown potential across a diverse range of therapeutic areas. eurjchem.comnih.gov Future research should systematically screen this compound and its rationally designed analogues against a broad panel of biological targets to uncover novel applications.

Potential new therapeutic areas for exploration include:

Oncology: Certain sulfonamides act as anticancer agents, and specific carbonic anhydrase isoforms (hCA IX and XII) are validated anticancer targets. nih.gov Analogues of this compound could be designed for selective inhibition of these cancer-related enzymes.

Virology: Pyridine-based N-sulfonamides have been reported to exhibit antiviral activity, for instance, against HSV-1. acs.org This suggests that derivatives of this compound could be explored as potential antiviral agents.

Neurodegenerative Diseases: The pyridine ring is a versatile framework for developing agents with activity in the central nervous system. cmjpublishers.com Related sulfonamides have been investigated in the context of Alzheimer's disease, presenting another potential avenue for research. eurjchem.com

Diabetes: Recent studies have shown that novel pyridine-based sulfonamides can act as alpha-amylase inhibitors, indicating a potential role in managing diabetes. eurjchem.com

By combining rational design, advanced mechanistic studies, and broad biological screening, the full therapeutic potential of this compound can be systematically explored and exploited.

Q & A

Q. What are the validated synthetic routes for 6-amino-N-methylpyridine-3-sulfonamide, and how can reaction conditions be optimized for higher yields?

The most common method involves reacting a sulfonyl chloride with an amine. For example, benzene sulfonyl chloride reacts with 3-aminopyridine derivatives under controlled conditions (e.g., anhydrous solvent, room temperature) to form sulfonamides . Optimization strategies include:

  • Catalytic bases : Use of 3-picoline or 3,5-lutidine to enhance reaction efficiency and reduce side products .
  • Solvent selection : Polar aprotic solvents like pyridine or THF improve solubility and reaction kinetics .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization ensures high purity .

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structural integrity of this compound?

  • FTIR : Key peaks include S=O stretching (~1350–1160 cm⁻¹) and N–H bending (~1650–1580 cm⁻¹) .
  • ¹H NMR : Protons adjacent to the sulfonamide group (NH) appear as broad singlets (~δ 8–10 ppm). Methyl groups on the pyridine ring resonate at δ ~2.5–3.5 ppm .
  • ¹³C NMR : The sulfonamide sulfur-carbon signal appears at δ ~125–135 ppm, while pyridine carbons range from δ ~120–150 ppm .

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar sulfonamides be resolved?

For instance, if this compound shows weaker antimicrobial activity than N-pyridin-3-yl-benzenesulfonamide :

  • Structural analysis : Compare X-ray crystallography data to identify steric or electronic differences (e.g., methyl group hindrance) .
  • Solubility studies : Measure partition coefficients (logP) to assess membrane permeability discrepancies .
  • Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature) .

Q. What computational methods predict the binding affinity of this compound to microbial targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial dihydropteroate synthase (DHPS), a sulfonamide target .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

Q. How can synthetic byproducts or degradation products be characterized and mitigated?

  • HPLC-MS : Identify impurities using reverse-phase C18 columns and electrospray ionization .
  • Stability testing : Accelerated degradation studies (40°C, 75% RH) to identify hydrolytic or oxidative pathways .

Methodological Challenges and Solutions

Q. Why might crystallization attempts fail, and how can this be addressed?

  • Common issues : Poor solubility or amorphous precipitates.
  • Solutions :
    • Use mixed solvents (e.g., DCM:methanol) for slow evaporation .
    • Seed crystals or cooling gradients (e.g., 4°C to −20°C) to induce nucleation .

Q. How do substituent variations on the pyridine ring affect reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., Cl at position 6): Enhance sulfonamide acidity, improving DHPS binding .
  • Methyl groups : Increase lipophilicity but may sterically hinder target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.